N-(1-ethylindazol-6-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Description
N-(1-ethylindazol-6-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives
Properties
IUPAC Name |
N-(1-ethylindazol-6-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-2-26-18-13-17(7-6-16(18)14-22-26)23-20(27)15-24-9-11-25(12-10-24)19-5-3-4-8-21-19/h3-8,13-14H,2,9-12,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIICPDXFBIHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=N4)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylindazol-6-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Ethylation: The indazole core is then ethylated using ethyl halides in the presence of a base such as potassium carbonate.
Acetamide Formation: The ethylindazole is reacted with chloroacetyl chloride to form the corresponding chloroacetamide.
Piperazine Derivatization: The chloroacetamide is then reacted with 4-pyridin-2-ylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylindazol-6-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide or piperazine moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Amines, reduced acetamide derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-ethylindazol-6-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylindazol-6-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
- N-(1-ethylindazol-6-yl)-2-(4-pyridin-2-ylmorpholin-1-yl)acetamide
- N-(1-ethylindazol-6-yl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide
Uniqueness
N-(1-ethylindazol-6-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indazole core, ethyl group, and piperazine moiety contribute to its potential as a versatile compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
